Product packaging for 1-((5-Bromothiophen-3-yl)methyl)piperazine(Cat. No.:)

1-((5-Bromothiophen-3-yl)methyl)piperazine

Cat. No.: B13597056
M. Wt: 261.18 g/mol
InChI Key: MWYLWPKADVGUBL-UHFFFAOYSA-N
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Description

The exploration of novel chemical entities is a cornerstone of drug discovery and development. The piperazine (B1678402) ring is a particularly privileged scaffold in medicinal chemistry, found in a multitude of approved drugs. mdpi.comresearchgate.net Its versatile structure allows for modifications that can significantly influence a molecule's pharmacological activity. nih.govscilit.com Similarly, the thiophene (B33073) ring system is a recognized pharmacophore present in numerous therapeutic agents. nih.govrsc.org The combination of these two moieties in 1-((5-Bromothiophen-3-yl)methyl)piperazine suggests a rich area for scientific inquiry.

The research trajectory for novel chemical entities, particularly those containing piperazine and thiophene cores, is multifaceted and driven by the pursuit of new therapeutic agents. A significant portion of current research is focused on several key areas, each with its own set of unanswered questions and unexplored avenues.

Current Research Trajectories:

Anticancer Agents: Arylpiperazine derivatives are actively being investigated for their potential as anticancer agents, with studies exploring their cytotoxic effects on various cancer cell lines. researchgate.net

Neuropharmacology: Piperazine derivatives have a long history of investigation for their effects on the central nervous system, with many compounds being explored for antipsychotic, antidepressant, and anxiolytic properties. researchgate.net The interaction of these compounds with neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, is a primary focus. ijrrjournal.comnih.gov

Antimicrobial Agents: The development of new antibiotics is a critical area of research, and some piperazine derivatives have demonstrated promising antibacterial and antifungal activities. researchgate.netijnrd.org

Multi-Target Drug Design: There is a growing interest in developing single molecules that can interact with multiple biological targets, which can be particularly beneficial for complex diseases like Alzheimer's. Thiophene piperazine-carbamate hybrids, for example, have been designed as multi-target agents for this condition. researchgate.net

Identified Research Gaps:

Despite the extensive research into piperazine and thiophene derivatives, several knowledge gaps remain:

Limited Exploration of Carbon-Substituted Piperazines: A vast majority of research on piperazine-containing drugs has focused on substitutions at the nitrogen atoms. The functionalization of the carbon atoms of the piperazine ring is a less explored area that holds potential for discovering novel biological activities. mdpi.com

Under-researched Thiophene Isomers: The specific substitution patterns on the thiophene ring can dramatically alter a compound's properties. While certain isomers have been extensively studied, others, such as the 3,5-disubstituted pattern found in the titular compound, may be underrepresented in the scientific literature.

Lack of Comprehensive Pharmacological Profiling: Many novel compounds are synthesized and tested for a single, specific activity. A more comprehensive pharmacological profiling against a wider range of biological targets could uncover unexpected therapeutic applications.

Mechanistic Studies: For many newly synthesized compounds with promising activity, the precise mechanism of action at the molecular level remains to be fully elucidated.

The following table provides a representative overview of the therapeutic areas being explored for piperazine and thiophene derivatives:

Therapeutic Area General Molecular Scaffold Common Biological Targets Representative Research Focus
OncologyArylpiperazinesKinases, Tubulin, Apoptotic PathwaysDevelopment of selective kinase inhibitors, cytotoxic agents.
NeurologyPhenylpiperazines, BenzylpiperazinesSerotonin Receptors (5-HT), Dopamine Receptors (D2)Treatment of depression, anxiety, psychosis, and neurodegenerative diseases. nih.gov
Infectious DiseasesVariously substituted piperazinesBacterial cell wall synthesis, Fungal ergosterol (B1671047) biosynthesisDiscovery of new antibiotics and antifungals to combat resistance. researchgate.net
Inflammatory DiseasesThiophene-piperazine hybridsCyclooxygenase (COX), Lipoxygenase (LOX)Development of novel anti-inflammatory agents.

Given the nascent stage of research into this compound, a well-defined research scope is crucial to systematically uncover its therapeutic potential. The following areas of investigation are proposed as a logical starting point, building upon the known properties of its constituent moieties.

Proposed Research Scope:

Chemical Synthesis and Characterization:

Development and optimization of a reliable and scalable synthetic route for this compound.

Thorough characterization of the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

In Vitro Pharmacological Profiling:

Anticancer Screening: Evaluation of the compound's cytotoxicity against a panel of human cancer cell lines representing various tumor types.

Neuroreceptor Binding Assays: Assessment of the compound's affinity for a range of central nervous system receptors, with a particular focus on serotonin and dopamine receptor subtypes.

Antimicrobial Activity: Testing the compound's efficacy against a panel of clinically relevant bacteria and fungi.

Structure-Activity Relationship (SAR) Studies:

Synthesis of a focused library of analogs with modifications to the thiophene and piperazine rings to establish clear structure-activity relationships. This could include variations of the substituent on the thiophene ring and the second nitrogen of the piperazine.

Computational Modeling:

In silico docking studies to predict the binding modes of this compound with potential biological targets identified in the in vitro assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the compound's drug-like properties.

The following table outlines a potential initial screening cascade for this compound:

Research Phase Objective Key Methodologies Expected Outcome
Phase 1: Foundation Synthesis and initial biological screening.Organic synthesis, Spectroscopic analysis, Cell viability assays (e.g., MTT), Receptor binding assays.Pure compound, Initial data on cytotoxicity and receptor affinity.
Phase 2: Elucidation Identification of primary biological activity and mechanism of action studies.Enzyme inhibition assays, Western blotting, Gene expression analysis.Determination of the most promising therapeutic area and preliminary mechanistic insights.
Phase 3: Optimization Lead optimization through SAR studies.Parallel synthesis, In vitro and in silico screening of analogs.Identification of analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

By systematically addressing these research areas, a comprehensive understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent. The existing gaps in the broader field of piperazine and thiophene chemistry highlight the significant opportunity for novel discoveries that the study of this particular compound represents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2S B13597056 1-((5-Bromothiophen-3-yl)methyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrN2S

Molecular Weight

261.18 g/mol

IUPAC Name

1-[(5-bromothiophen-3-yl)methyl]piperazine

InChI

InChI=1S/C9H13BrN2S/c10-9-5-8(7-13-9)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2

InChI Key

MWYLWPKADVGUBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations of 1 5 Bromothiophen 3 Yl Methyl Piperazine

Comprehensive Retrosynthetic Analysis for 1-((5-Bromothiophen-3-yl)methyl)piperazine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking bonds (disconnections) and converting functional groups to map out a viable forward synthetic pathway. icj-e.org

For this compound, the most logical disconnection point is the C-N bond between the piperazine (B1678402) ring and the methylene (B1212753) bridge attached to the thiophene (B33073) ring. This bond connects the two primary structural motifs of the molecule.

This disconnection yields two key precursor building blocks:

A 5-bromothiophene-3-yl)methyl electrophile (or its synthetic equivalent).

A piperazine nucleophile .

A functional group interconversion (FGI) on the electrophilic portion suggests that a (5-bromothiophen-3-yl)methyl halide or sulfonate could be used for a direct alkylation reaction. However, a more common and often higher-yielding approach is to use the corresponding aldehyde, 5-bromothiophene-3-carbaldehyde (B112174), which can react with piperazine via reductive amination.

Therefore, the primary precursor building blocks identified through this analysis are:

5-Bromothiophene-3-carbaldehyde

Piperazine

Organic synthesis can proceed through two main strategies: linear and convergent. pediaa.com

The synthesis of this compound is ideally suited for a convergent strategy . wikipedia.orgscholarsresearchlibrary.com The two key precursors, 5-bromothiophene-3-carbaldehyde and piperazine, can be prepared or procured independently. The final step involves coupling these two fragments. This approach maximizes efficiency by allowing for the separate optimization of the synthesis of each building block before the final, crucial C-N bond formation. fiveable.mefiveable.me

StrategyDescriptionApplication to Target Compound
Linear Step-by-step assembly on a single molecular backbone.Less ideal. Could involve synthesizing a substituted thiophene and building the piperazine ring onto it sequentially.
Convergent Independent synthesis of precursors followed by a final coupling reaction.Preferred method. 5-bromothiophene-3-carbaldehyde and piperazine are prepared/sourced separately and then combined.

Elaboration of Precursor Synthesis and Functional Group Interconversions

The success of the convergent synthesis relies on the efficient preparation of the precursor building blocks.

The key thiophene-based precursor is 5-bromothiophene-3-carbaldehyde. scbt.com Its synthesis typically starts from a more readily available thiophene derivative, such as 3-bromothiophene. orgsyn.org

One of the most effective methods for introducing a formyl (-CHO) group onto an electron-rich aromatic ring like thiophene is the Vilsmeier-Haack reaction . organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com

The reaction proceeds via an electrophilic aromatic substitution where the electron-rich thiophene ring attacks the electrophilic Vilsmeier reagent (a chloroiminium ion). chemistrysteps.comwikipedia.org Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. wikipedia.org For 3-bromothiophene, formylation occurs preferentially at the C5 position due to the directing effects of the sulfur atom and the bromine substituent.

Another potential route involves a bromine-lithium exchange on a dibrominated thiophene followed by quenching with DMF. mdpi.com For instance, starting with 2,3,5-tribromothiophene, a regioselective Br/Li exchange at the 2-position, followed by reaction with DMF, can lead to the aldehyde functionality. mdpi.com Selective debromination can then yield the desired product. scispace.com

Piperazine is a commercially available and relatively inexpensive starting material. However, the synthesis of monosubstituted piperazines can be challenging due to the propensity for dialkylation. google.comresearchgate.net

Several strategies exist to achieve mono-functionalization:

Use of Protecting Groups: One of the nitrogen atoms can be protected with a group like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn). nih.gov The unprotected nitrogen is then reacted with the electrophile. A final deprotection step removes the protecting group to yield the monosubstituted product. nih.govresearchgate.net This multi-step process can be laborious but offers excellent control. nih.gov

Control of Stoichiometry and Reaction Conditions: Using a large excess of piperazine can favor the monosubstituted product statistically. However, this requires a difficult separation of the product from the unreacted starting material.

Protonation Strategy: A simplified, one-pot method involves the use of a protonated piperazine, such as piperazine monohydrochloride or monoacetate. nih.gov The protonation of one nitrogen atom deactivates it towards nucleophilic attack, allowing the other nitrogen to react selectively. researchgate.netnih.gov This approach avoids the need for traditional protecting groups. nih.gov

For the synthesis of the title compound, unsubstituted piperazine is used directly, but controlling the reaction conditions is crucial to minimize the formation of the symmetrically disubstituted by-product, 1,4-bis((5-bromothiophen-3-yl)methyl)piperazine.

Reaction Pathways and Mechanistic Considerations for the Formation of this compound

The key bond-forming step in the convergent synthesis is the coupling of 5-bromothiophene-3-carbaldehyde and piperazine. The most prominent and efficient method for this transformation is reductive amination . masterorganicchemistry.comwikipedia.org

Reductive amination is a process that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org The reaction is typically performed as a one-pot procedure. nih.gov

Mechanism:

Imine Formation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of piperazine on the electrophilic carbonyl carbon of 5-bromothiophene-3-carbaldehyde. This forms a hemiaminal intermediate. wikipedia.org

Dehydration: The hemiaminal then undergoes dehydration, typically under mildly acidic conditions, to form a protonated iminium ion. The equilibrium is driven towards the imine by the removal of water. wikipedia.org

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final amine product. masterorganicchemistry.com

Chemo-selective Considerations: The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com

Commonly used selective reducing agents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A very mild and effective reagent for reductive amination, often used in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.govreddit.com

Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation, which is effective under weakly acidic conditions. masterorganicchemistry.com

ReagentRole in SynthesisKey Characteristics
5-Bromothiophene-3-carbaldehyde Electrophilic precursorProvides the thiophene moiety; the carbonyl group is the site of reaction.
Piperazine Nucleophilic precursorProvides the piperazine ring; one nitrogen atom forms the key C-N bond.
Sodium Triacetoxyborohydride Reducing agentSelectively reduces the intermediate iminium ion without reducing the starting aldehyde.
Mild Acid (e.g., Acetic Acid) CatalystCatalyzes the dehydration of the hemiaminal to form the iminium ion.

Reductive Amination Strategies for the Piperazine Attachment

Reductive amination is a cornerstone method for attaching the piperazine moiety to the thiophene ring. nih.govnih.gov This process typically involves the reaction of a thiophene aldehyde with piperazine in the presence of a reducing agent. nih.gov

A common starting material for this synthesis is 5-bromothiophene-3-carbaldehyde. The reaction proceeds by forming an intermediate iminium ion, which is then reduced to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective option. nih.gov

The general reaction is as follows: 5-bromothiophene-3-carbaldehyde + Piperazine --(NaBH(OAc)₃)--> this compound

The efficiency of this reaction can be influenced by several factors, including the choice of solvent and the reaction temperature. Dichloroethane is often used as a solvent for this transformation. nih.gov

Below is a table summarizing typical reagents and conditions for the reductive amination:

ReagentRoleTypical Conditions
5-Bromothiophene-3-carbaldehydeAldehyde precursor---
PiperazineAmine source---
Sodium TriacetoxyborohydrideReducing agentRoom temperature
DichloroethaneSolvent---

This method is widely applicable in the synthesis of various piperazine-containing compounds. nih.gov

Alkylation Reactions Involving the Bromothiophene Moiety

The bromine atom on the thiophene ring of this compound serves as a versatile handle for further functionalization through various cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the thiophene ring, leading to a diverse library of compounds.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples the bromothiophene with a variety of organoboron compounds, such as arylboronic acids. nih.govrsc.orgnih.gov This reaction is instrumental in forming new carbon-carbon bonds. nih.gov

The general reaction scheme is: this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 1-((5-Aryl-thiophen-3-yl)methyl)piperazine

A typical catalyst system for this transformation includes a palladium(0) source, such as Pd(PPh₃)₄, and a base, like potassium carbonate or sodium carbonate. nih.gov The choice of solvent, often a mixture of an organic solvent like dioxane and water, is also crucial for the reaction's success. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This method can be used to couple this compound with various amines, leading to the synthesis of N-aryl or N-heteroaryl derivatives.

The general reaction is: this compound + R₂NH --(Pd catalyst, Base)--> 1-((5-(R₂N)-thiophen-3-yl)methyl)piperazine

This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. nih.gov The reaction conditions, including solvent and temperature, are optimized to achieve high yields and selectivity. nih.gov

The following table provides examples of conditions for these cross-coupling reactions:

ReactionCatalystBaseSolvent
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/Water
Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene

These alkylation reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of compounds with diverse functionalities.

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

Optimizing reaction conditions is crucial for improving the efficiency, yield, and purity of the synthesized this compound. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, and reaction temperature. nih.gov

For instance, in the Buchwald-Hartwig amination, screening different palladium precatalysts and phosphine ligands can significantly impact the reaction outcome. nih.gov Similarly, the selection of a suitable base is critical, with stronger bases often leading to higher yields. nih.gov The reaction temperature and duration are also carefully controlled to ensure complete conversion while minimizing the formation of byproducts. nih.gov

The table below outlines some parameters that are typically optimized:

ParameterConsiderations
CatalystActivity, stability, and cost
LigandSteric and electronic properties
BaseStrength and solubility
SolventPolarity and boiling point
TemperatureReaction rate vs. side reactions
Reaction TimeEnsuring complete conversion

By systematically optimizing these conditions, the synthesis of this compound can be made more efficient and cost-effective.

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. researchgate.netresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in

In the context of synthesizing this compound and its derivatives, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. rsc.org

Catalysis: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. digitellinc.com Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. digitellinc.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave-assisted synthesis, can reduce energy consumption. researchgate.net

The following table summarizes some green chemistry principles and their potential application in the synthesis of the target compound:

PrincipleApplication
Waste PreventionOne-pot synthesis, high-yield reactions
Safer SolventsUse of water or green solvents
CatalysisUse of recyclable catalysts
Energy EfficiencyMicrowave-assisted synthesis, ambient temperature reactions

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Chemistry of 1 5 Bromothiophen 3 Yl Methyl Piperazine

Electrophilic Aromatic Substitution (EAS) Patterns on the Bromothiophene Ring of 1-((5-Bromothiophen-3-yl)methyl)piperazine

The thiophene (B33073) ring is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comutexas.edu The sulfur heteroatom can stabilize the cationic intermediate (sigma complex) formed during the reaction, thus accelerating the substitution process. youtube.com The regioselectivity of EAS on a substituted thiophene ring is governed by the electronic and steric effects of the existing substituents. libretexts.orgresearchgate.net

In the case of this compound, the thiophene ring is disubstituted at the C3 and C5 positions. The available positions for electrophilic attack are C2 and C4. The directing effects of the two substituents must be considered:

Piperazinylmethyl group at C3: This is an alkyl-type substituent, which acts as a weak electron-donating group through an inductive effect. Such groups are known to be activating and direct incoming electrophiles to the ortho and para positions. libretexts.org Relative to the C3 position, the C2 and C4 positions are ortho, and the C5 position is para. Therefore, this group directs substitution towards C2 and C4.

Bromine atom at C5: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the sigma complex. libretexts.org Relative to the C5 position, the C4 position is ortho.

The combined influence of these two groups determines the final substitution pattern. The piperazinylmethyl group activates the C2 and C4 positions, while the bromine substituent directs towards the C4 position. The directing effects are therefore cooperative, strongly favoring electrophilic substitution at the C4 position. Substitution at the C2 position is also possible, though likely to a lesser extent. Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield predominantly the 4-substituted derivative.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeElectrophile (E+)Major ProductMinor Product
Nitration NO₂⁺1-((2-Bromo-4-nitrothiophen-3-yl)methyl)piperazine1-((5-Bromo-2-nitrothiophen-3-yl)methyl)piperazine
Halogenation Br⁺, Cl⁺1-((2,4-Dibromothiophen-3-yl)methyl)piperazine1-((2,5-Dibromothiophen-3-yl)methyl)piperazine
Sulfonation SO₃4-((4-(Piperazin-1-ylmethyl)thiophen-2-yl)sulfonyl) bromide5-Bromo-4-(piperazin-1-ylmethyl)thiophene-2-sulfonic acid
Friedel-Crafts Acylation RCO⁺1-(5-Bromo-4-(piperazin-1-ylmethyl)thiophen-2-yl)ethan-1-one1-(2-Bromo-4-(piperazin-1-ylmethyl)thiophen-3-yl)ethan-1-one

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. libretexts.org Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The thiophene ring is generally more susceptible to SNAr than a corresponding benzene ring. uoanbar.edu.iq However, for this compound, the ring is not substituted with strong electron-withdrawing groups like nitro or cyano groups. The piperazinylmethyl group is weakly electron-donating, which would disfavor the formation of the anionic Meisenheimer intermediate. Consequently, direct displacement of the bromine atom at the C5 position by common nucleophiles via a classic SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions (high temperatures and pressures) or the use of a strong base. mdpi.com

Copper-mediated nucleophilic substitutions, such as the Ullmann condensation, represent a viable alternative for functionalizing the C-Br bond under less stringent conditions. uoanbar.edu.iqmdpi.com These reactions, while mechanistically distinct from the classic addition-elimination SNAr pathway, can achieve the substitution of the bromine with various nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions at the C5-Bromine Position

Reaction TypeNucleophileReagents/ConditionsPotential Product
Hydroxylation OH⁻High Temp/Pressure or Cu-catalysis5-(4-(Piperazin-1-ylmethyl)thiophen-2-yl)ol
Alkoxylation RO⁻NaOR, CuI, High Temp1-((5-(Alkoxy)thiophen-3-yl)methyl)piperazine
Amination R₂N⁻R₂NH, Strong Base or Cu-catalysisN,N-Dialkyl-4-(piperazin-1-ylmethyl)thiophen-2-amine
Cyanation CN⁻CuCN, High Temp (Rosenmund–von Braun)4-(Piperazin-1-ylmethyl)thiophene-2-carbonitrile

Palladium-Catalyzed Cross-Coupling Reactions at C5 of the Thiophene Ring

The bromine atom at the C5 position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis and are widely used in the pharmaceutical industry. researchgate.net

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. Coupling of this compound with various aryl or heteroaryl boronic acids would provide access to a diverse library of C5-arylated thiophene derivatives. Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand such as SPhos or PPh₃, and a base like K₂CO₃ or K₃PO₄. nih.govsemanticscholar.org

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid (Ar-B(OH)₂)Catalyst SystemProduct
Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄1-((5-Phenylthiophen-3-yl)methyl)piperazine
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃1-((5-(4-Methoxyphenyl)thiophen-3-yl)methyl)piperazine
Pyridin-3-ylboronic acidPdCl₂(dppf), K₂CO₃1-((5-(Pyridin-3-yl)thiophen-3-yl)methyl)piperazine
Thiophen-2-ylboronic acidPd(OAc)₂, SPhos, K₃PO₄1-((5-(Thiophen-2-yl)thiophen-3-yl)methyl)piperazine

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. libretexts.org Applying this reaction to this compound allows for the introduction of various alkynyl substituents at the C5 position, creating conjugated enyne systems. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Table 4: Representative Sonogashira Coupling Reactions

Terminal Alkyne (R-C≡CH)Catalyst SystemProduct
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N1-((5-(Phenylethynyl)thiophen-3-yl)methyl)piperazine
TrimethylsilylacetylenePd(PPh₃)₄, CuI, i-Pr₂NH1-((5-((Trimethylsilyl)ethynyl)thiophen-3-yl)methyl)piperazine
Propargyl alcoholPdCl₂(dppf), CuI, Et₃N3-(4-(Piperazin-1-ylmethyl)thiophen-2-yl)prop-2-yn-1-ol
1-HexynePd(OAc)₂, PPh₃, CuI, Cs₂CO₃1-((5-(Hex-1-yn-1-yl)thiophen-3-yl)methyl)piperazine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.org This reaction has broad scope, allowing for the coupling of aryl halides with primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.gov By reacting this compound with a variety of amines, a range of 5-amino-substituted thiophene derivatives can be synthesized. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu). nih.gov

Table 5: Representative Buchwald-Hartwig Amination Reactions

Amine (R¹R²NH)Catalyst SystemProduct
MorpholinePd₂(dba)₃, XPhos, NaOt-Bu4-(4-(Piperazin-1-ylmethyl)thiophen-2-yl)morpholine
AnilinePd(OAc)₂, RuPhos, Cs₂CO₃N-Phenyl-4-(piperazin-1-ylmethyl)thiophen-2-amine
BenzylaminePd₂(dba)₃, BINAP, K₃PO₄N-(Benzyl)-4-(piperazin-1-ylmethyl)thiophen-2-amine
PyrrolidinePd(OAc)₂, JohnPhos, LiHMDS1-((5-(Pyrrolidin-1-yl)thiophen-3-yl)methyl)piperazine

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms of this compound

The piperazine ring contains a secondary amine (N4) and a tertiary amine (N1). The secondary amine is a nucleophilic center and can readily undergo a variety of common amine derivatization reactions. nih.gov

N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides a versatile method for introducing a wide range of alkyl groups. nih.gov

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acylpiperazine derivatives (amides). scirp.org

N-Arylation: The piperazine nitrogen can also be arylated. While SNAr reactions are possible with highly electron-deficient aryl halides, the Buchwald-Hartwig amination offers a more general route to N-arylpiperazines using a variety of aryl bromides, chlorides, or triflates. mdpi.com

Michael Addition: As a secondary amine, the piperazine nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylpiperazine derivatives.

Table 6: Derivatization Reactions of the Piperazine Secondary Amine

Reaction TypeReagentProduct Class
N-Alkylation R-X (Alkyl Halide)N-Alkylpiperazine
Reductive Amination RCHO (Aldehyde), NaBH(OAc)₃N-Alkylpiperazine
N-Acylation RCOCl (Acyl Chloride)N-Acylpiperazine (Amide)
N-Arylation Ar-Br, Pd-catalystN-Arylpiperazine
Sulfonylation RSO₂Cl (Sulfonyl Chloride)N-Sulfonylpiperazine (Sulfonamide)
Michael Addition CH₂=CHCORβ-Aminocarbonyl

Acylation and Sulfonylation Reactions

The secondary amine (N-4) of the piperazine ring in this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions. These reactions are fundamental for introducing a wide range of functional groups, which can significantly modulate the compound's physicochemical properties and biological activity.

Acylation: The reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding N-acylpiperazine derivatives. This reaction is typically high-yielding and tolerates a wide variety of R-groups on the acylating agent, including aliphatic, aromatic, and heterocyclic moieties. The resulting amides are generally stable and can serve as hydrogen bond acceptors, which is often crucial for receptor binding.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base affords N-sulfonylpiperazine derivatives. This transformation is commonly used in medicinal chemistry to introduce sulfonamide groups, which can act as bioisosteres for carboxylic acids or amides and can form key hydrogen bonding interactions with biological targets.

The general schemes for these reactions are presented below:

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent (R-COCl or R-SO₂Cl) Product Structure Resulting Functional Group
Acylation Acetyl chloride 1-Acetyl-4-((5-bromothiophen-3-yl)methyl)piperazine Acetamide
Acylation Benzoyl chloride 1-Benzoyl-4-((5-bromothiophen-3-yl)methyl)piperazine Benzamide
Sulfonylation Methanesulfonyl chloride 1-((5-Bromothiophen-3-yl)methyl)-4-(methylsulfonyl)piperazine Methanesulfonamide

Alkylation and Reductive Alkylation Strategies

Modification of the secondary amine via alkylation introduces alkyl, aryl, or heterocyclic groups, which can influence a compound's basicity, lipophilicity, and steric profile.

Direct Alkylation: The N-4 position can be alkylated using alkyl halides (e.g., iodides, bromides, or chlorides) or other electrophiles like epoxides or Michael acceptors. mdpi.com The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a potential drawback of direct alkylation is the possibility of overalkylation, leading to the formation of quaternary ammonium (B1175870) salts.

Reductive Alkylation (Reductive Amination): A more controlled and widely used method for N-alkylation is reductive amination. nih.govresearchgate.net This two-step, one-pot reaction involves the initial condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated piperazine. nih.govresearchgate.net Reductive amination is a cornerstone of library synthesis due to its broad substrate scope, high yields, and mild reaction conditions. nih.govresearchgate.net

Table 2: Comparison of Alkylation Strategies

Strategy Reagents Key Features Potential Issues
Direct Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) Simple procedure. Risk of overalkylation (quaternization).

Functionalization of the Methylene (B1212753) Bridge and Potential Stereochemical Control

Direct functionalization of the methylene bridge connecting the thiophene and piperazine rings represents a significant synthetic challenge. This C(sp³)–H bond is generally unreactive. However, modern synthetic methods offer potential strategies for its modification.

Recent advances in photoredox catalysis and transition-metal-catalyzed C–H activation could potentially enable the introduction of functional groups at this position. wisc.edunih.govrsc.org For instance, radical-based reactions might allow for halogenation or oxygenation of the benzylic-type methylene group. wisc.edunih.govrsc.org Subsequent nucleophilic substitution could then be used to introduce further diversity.

Should a functional group be successfully introduced at the methylene bridge, a new stereocenter would be created. Controlling the stereochemistry of this center would be crucial, as stereoisomers often exhibit different pharmacological properties. researchgate.netrsc.org Stereochemical control could potentially be achieved through several approaches:

Asymmetric Catalysis: Employing a chiral catalyst in the C–H functionalization step could favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperazine ring could direct the approach of the reagent to one face of the molecule.

Resolution: Synthesizing the product as a racemic mixture and then separating the enantiomers using chiral chromatography or classical resolution techniques.

The development of methods to selectively functionalize this methylene bridge would open up new avenues for exploring the chemical space around the this compound scaffold. nih.gov

Synthesis of Structure-Activity Relationship (SAR) Libraries Based on this compound

The this compound scaffold is well-suited for the construction of extensive libraries for Structure-Activity Relationship (SAR) studies. researchgate.netrsc.orgnih.govnih.gov SAR exploration systematically modifies a lead compound's structure to identify which chemical features are responsible for its biological activity. This scaffold offers two orthogonal points for diversification: the N-4 position of the piperazine and the C-5 position of the thiophene ring.

Diversification at the Piperazine N-4 Position: Using the acylation, sulfonylation, and alkylation reactions described previously, a vast array of substituents can be introduced at this position. This allows for the systematic probing of how changes in size, electronics, and hydrogen bonding potential at this vector affect target binding and activity.

Diversification at the Thiophene C-5 Position: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of aryl, heteroaryl, alkynyl, and amino substituents, respectively. This allows for exploration of the steric and electronic requirements of the target's binding pocket in this region.

By combining these two diversification strategies, a matrix of compounds can be generated, enabling a thorough investigation of the SAR. For example, a library could be synthesized to explore different substituents on an EGFR kinase inhibitor scaffold. nih.gov

Table 3: Illustrative SAR Library Design

Scaffold Position R¹ Group (at Piperazine N-4) R² Group (at Thiophene C-5)
Vector 1 -H (starting material) -Br (starting material)
-C(O)CH₃ (Acetamide) -Phenyl (from Suzuki coupling)
-SO₂CH₃ (Methanesulfonamide) -Pyridin-3-yl (from Suzuki coupling)
-CH₂CH₂OH (Hydroxyethyl) -C≡C-Ph (from Sonogashira coupling)

This systematic approach allows medicinal chemists to build a comprehensive understanding of how different structural modifications impact biological activity, guiding the design of more potent and selective therapeutic agents. rsc.orgresearchgate.netnih.gov

Advanced Computational and Theoretical Investigations of 1 5 Bromothiophen 3 Yl Methyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Propertiesgoogle.commdpi.comresearchgate.netchemijournal.com

Quantum chemical calculations are fundamental to determining the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons and predict a wide range of molecular attributes. For 1-((5-Bromothiophen-3-yl)methyl)piperazine, such calculations can elucidate bond characteristics, charge distribution, and spectroscopic properties, providing a detailed portrait of its chemical nature. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. alquds.edu It is particularly effective for determining the ground-state geometry of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable three-dimensional structure.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. alquds.eduyoutube.com The calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the bromothiophene ring, the piperazine (B1678402) ring (typically in its stable chair conformation), and the connecting methylene (B1212753) bridge. By mapping the energy landscape, DFT can also identify various stable conformers and the energy barriers between them. youtube.com

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

Parameter Description Predicted Value
C-S Bond Length (Thiophene) The length of the carbon-sulfur bonds within the thiophene (B33073) ring. ~1.72 Å
C=C Bond Length (Thiophene) The length of the double bonds within the thiophene ring. ~1.38 Å
C-Br Bond Length The length of the bond between the thiophene carbon and bromine. ~1.87 Å
C-N Bond Length (Piperazine) The length of the carbon-nitrogen bonds within the piperazine ring. ~1.46 Å

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. alquds.edu

In this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. Computational studies on similar structures show that the HOMO is often localized on the electron-rich piperazine ring, particularly the secondary amine nitrogen, making it the primary site for reactions with electrophiles (e.g., acylation, alkylation). youtube.com Conversely, the LUMO is typically distributed across the π-system of the electron-deficient bromothiophene ring, indicating its susceptibility to nucleophilic attack. youtube.comnih.gov

Table 2: Frontier Molecular Orbital Properties and Reactivity Indices

Property Description Predicted Value/Location
E(HOMO) Energy of the Highest Occupied Molecular Orbital. ~ -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital. ~ -1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference indicating chemical stability. ~ 5.3 eV
HOMO Localization Region of highest electron density, prone to electrophilic attack. Piperazine Ring (N-H)

Conformational Analysis and Energy Minima of 1-((5-Bromothiophen-3-yl)methyl)piperazinemdpi.comchemijournal.com

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key areas of conformational flexibility include the puckering of the piperazine ring and the rotation around the C-C and C-N bonds of the methylene bridge.

The piperazine ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. Computational methods can calculate the potential energy surface by systematically rotating specific dihedral angles to identify the global and local energy minima, which correspond to the most stable conformers. youtube.com For this molecule, the orientation of the bromothiophenylmethyl group relative to the piperazine ring (axial vs. equatorial) is a critical factor. Theoretical calculations consistently show that bulky substituents on a piperazine or similar cyclohexane (B81311) ring strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. researchgate.net The energy difference between the equatorial and axial conformers can be quantified, confirming the overwhelming preference for the equatorial arrangement. researchgate.net

Molecular Docking Studies for Receptor Binding Hypothesis Generation (Mechanistic Insights)chemijournal.comimist.maconnectjournals.comnih.govnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). windows.net This method is instrumental in drug discovery for generating hypotheses about how a molecule might interact with a biological target to elicit a therapeutic effect. researchgate.net

For this compound, docking studies would be used to screen its binding affinity against various known biological targets. The molecule's structure, featuring a basic nitrogen, a hydrogen bond donor (N-H), hydrogen bond acceptors (N atoms), and a hydrophobic aryl group, makes it a candidate for interaction with numerous receptors. Docking simulations place the molecule into the active site of a target protein and calculate a scoring function, which estimates the binding free energy. nih.gov A lower binding energy suggests a more stable ligand-receptor complex. windows.net These studies can reveal potential key interactions, such as hydrogen bonds between the piperazine nitrogen and amino acid residues (e.g., Asp, Glu, Ser) or π-stacking interactions involving the thiophene ring. nih.gov

In Silico Prediction of Potential Biological Targets and Pathwaysnih.govresearchgate.netmdpi.com

Beyond docking to specific known receptors, a range of in silico tools can predict potential biological targets and activities based on structural similarity to known active compounds. Platforms like SwissTargetPrediction and Molinspiration analyze a molecule's 2D structure and compare it to databases of ligands with known biological activities. researchgate.net

These tools generate a bioactivity score, which predicts the likelihood of a molecule interacting with major target classes, including G protein-coupled receptors (GPCRs), kinase inhibitors, ion channel modulators, and nuclear receptors. For this compound, the arylpiperazine moiety is a well-known pharmacophore found in many centrally active agents, suggesting a high probability of interaction with neurotransmitter receptors such as dopamine (B1211576) or serotonin (B10506) receptors. The predictions can guide experimental screening by prioritizing the most likely biological pathways and targets for the compound.

Table 3: Predicted Bioactivity Scores for Target Classes

Target Class Description Predicted Activity
GPCR Ligand Interacts with G protein-coupled receptors. High Probability
Kinase Inhibitor Inhibits protein kinase enzymes. Moderate Probability
Ion Channel Modulator Modulates the function of ion channels. Moderate Probability
Enzyme Inhibitor Inhibits other classes of enzymes. Moderate Probability

Theoretical Mechanistic Elucidation of Synthetic and Derivatization Reactions Involving 1-((5-Bromothiophen-3-yl)methyl)piperazinegoogle.commdpi.comnih.gov

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions by modeling the reaction pathway, identifying transition states, and calculating activation energies. The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the thiophene's methyl substituent by piperazine. A common route is the reaction of piperazine with 3-(chloromethyl)-5-bromothiophene.

Theoretically, this reaction can be modeled as a bimolecular nucleophilic substitution (Sₙ2) reaction. DFT calculations can map the potential energy profile of the reaction, showing the energy of the system as the piperazine nitrogen approaches the methylene carbon and the chloride ion departs. This modeling would confirm the concerted mechanism and calculate the activation energy barrier, providing insight into the reaction kinetics.

For derivatization reactions, such as N-alkylation or N-acylation at the secondary amine of the piperazine ring, similar theoretical studies can be performed. By comparing the calculated activation energies for reactions at different sites or with different reagents, computational models can predict reaction outcomes and help optimize synthetic conditions. nih.gov

A comprehensive search of publicly available scientific literature and databases did not yield specific research data on the biological activities or mechanism of action for the chemical compound this compound. As a result, the detailed article outline focusing on its specific in vitro and in vivo pharmacology cannot be completed at this time.

Information on the biological properties of this specific molecule is not present in the accessible literature. While the structural components of the molecule, namely the bromothiophene and piperazine moieties, are found in many biologically active compounds, data for this particular combination is absent.

The piperazine ring is a common feature in compounds targeting the central nervous system, often conferring affinity for various neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors. Similarly, thiophene rings are present in numerous pharmaceuticals and are known to act as bioisosteres for phenyl rings, influencing the compound's metabolic stability and target interaction.

However, without specific experimental data from receptor binding assays, cell-based functional assays, or preclinical pharmacodynamic studies for this compound, any discussion of its biological activity would be purely speculative and not based on scientific evidence. Further research and publication in peer-reviewed journals would be required to elucidate the pharmacological profile of this compound.

Exploration of Potential Biological Activities and Mechanisms of Action for 1 5 Bromothiophen 3 Yl Methyl Piperazine in Vitro and in Vivo, Non Human Models

Preliminary Structure-Activity Relationship (SAR) Studies based on In Vitro Data

While direct structure-activity relationship (SAR) studies for 1-((5-bromothiophen-3-yl)methyl)piperazine are not extensively detailed in the available literature, analysis of related thiophene-piperazine derivatives provides valuable insights into the structural features that govern their biological activity. These studies, performed on analogous scaffolds, help to elucidate the potential impact of modifications to the thiophene (B33073) ring, the piperazine (B1678402) core, and its substituents.

One area where thiophene-piperazine hybrids have been explored is as multi-target agents for Alzheimer's disease, specifically as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a series of novel thiophene piperazine-carbamate hybrids, SAR analysis revealed that the nature of the alkyl chain on the carbamate (B1207046) moiety significantly influences inhibitory potency. researchgate.net Shorter, unbranched alkyl chains were found to enhance binding affinity and, consequently, inhibitory activity. Conversely, the introduction of bulkier or branched groups led to steric hindrance, which reduced the compound's efficacy. researchgate.net For instance, compound 8e in this series, featuring a specific carbamate substitution, demonstrated exceptional potency against AChE with an IC50 value of 0.12 µM. researchgate.net This suggests that the size and conformation of substituents on the piperazine nitrogen are critical determinants of activity for this class of compounds.

Further SAR insights can be drawn from a series of piperazine-tethered thiophene-3-carboxamide (B1338676) selenides designed as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov Within this series, modifications to the terminal aryl group attached to the selenide (B1212193) moiety resulted in significant variations in antiproliferative activity. Compound 18i , for example, showed remarkable inhibition of EGFR kinase with an IC50 concentration of 42.3 nM and potent cytotoxicity against the A549 cancer cell line (IC50 = 1.43 µM). nih.gov This highlights the importance of the substitution pattern on the thiophene ring and the nature of the groups attached to it in dictating target-specific interactions and cellular effects. The collective findings from these related series underscore that the biological activity of thiophene-piperazine compounds is highly sensitive to the structural and electronic properties of substituents on both the thiophene and piperazine rings.

Table 1: In Vitro Activity of Selected Thiophene-Piperazine Analogs
CompoundTargetActivity (IC50)Cell LineReference
Thiophene piperazine-carbamate hybrid (8e)AChE0.12 µMN/A (Enzyme Assay) researchgate.net
Thiophene piperazine-carbamate hybrid (8e)BChE12.29 µMN/A (Enzyme Assay) researchgate.net
Thiophene-3-carboxamide selenide (17i)Antiproliferative4.82 µMHCT116 nih.gov
Thiophene-3-carboxamide selenide (18i)Antiproliferative1.43 µMA549 nih.gov
Thiophene-3-carboxamide selenide (18i)EGFR Kinase42.3 nMN/A (Enzyme Assay) nih.gov

Assessment of Selectivity and Off-Target Effects in Preclinical Assays

The selectivity of a drug candidate is a critical factor in its potential therapeutic success, as it determines the degree to which the compound interacts with its intended target versus other proteins, which can lead to off-target effects. For thiophene-piperazine derivatives, preclinical assessment of selectivity is crucial for optimizing therapeutic potential while minimizing undesirable effects. researchgate.net

In the context of the thiophene piperazine-carbamate hybrids developed for Alzheimer's disease, selectivity was assessed between the two primary cholinergic enzymes, AChE and BChE. researchgate.net All compounds in the tested series showed a clear preference for AChE inhibition over BChE. For example, the most potent compound, 8e , was over 100-fold more selective for AChE (IC50 = 0.12 µM) than for BChE (IC50 = 12.29 µM). researchgate.net This level of selectivity is a promising feature, as differential inhibition of these enzymes can be therapeutically advantageous.

A comprehensive selectivity profile, however, requires screening against a broader panel of receptors, channels, and enzymes. While specific broad-panel screening data for this compound is not available, the general principle is well-established for the wider class of piperazine-containing drugs. For instance, the serotonergic modulator Vilazodone, which contains a piperazine moiety, was found to have high selectivity for serotonin (B10506) reuptake transporters and 5-HT1A receptors over other serotoninergic subtypes, as well as dopaminergic, adrenergic, and histaminergic receptors. mdpi.com This type of extensive profiling in preclinical assays is essential to identify potential off-target interactions that could lead to adverse effects and to confirm that the compound's primary mechanism of action is responsible for its observed biological activity. Future preclinical studies on this compound and its close analogs would need to incorporate such broad selectivity panels to fully characterize their pharmacological profile.

Table 2: Selectivity Profile of Thiophene Piperazine-Carbamate Hybrid (8e)
CompoundTarget 1 (AChE) IC50Target 2 (BChE) IC50Selectivity Index (BChE IC50 / AChE IC50)Reference
Thiophene piperazine-carbamate hybrid (8e)0.12 µM12.29 µM~102.4 researchgate.net

Advanced Spectroscopic and Chromatographic Methods for the Structural Characterization of 1 5 Bromothiophen 3 Yl Methyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteronuclear Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the atomic connectivity and environment within 1-((5-Bromothiophen-3-yl)methyl)piperazine can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling constants (J) reveal information about adjacent protons. For this compound, the spectrum would exhibit distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) bridge, and the piperazine (B1678402) ring.

The protons on the bromothiophene ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The methylene bridge protons would likely resonate as a singlet around δ 3.5-4.0 ppm. The piperazine ring protons typically show complex multiplets or broad singlets in the δ 2.5-3.5 ppm range due to their conformational flexibility. researchgate.net

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiophene-H2/H4 6.8 - 7.2 d ~1.5 - 3.0
Thiophene-H4/H2 6.8 - 7.2 d ~1.5 - 3.0
Methylene (-CH₂-) 3.6 - 3.8 s -
Piperazine-H (axial/equatorial) 2.4 - 3.0 m -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the molecule's carbon skeleton. The chemical shifts for the carbons in this compound would be characteristic of the thiophene and piperazine rings, as well as the methylene linker. Aromatic carbons, such as those in the thiophene ring, typically resonate between δ 110 and 150 ppm. researchgate.net The carbon attached to the bromine atom would be shifted to a lower field. The methylene carbon is expected in the δ 50-60 ppm range, while the piperazine carbons usually appear between δ 40 and 55 ppm. researchgate.net

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Thiophene C-Br 110 - 115
Thiophene C-S 125 - 145
Thiophene CH 120 - 130
Thiophene C-CH₂ 135 - 145
Methylene (-CH₂-) 55 - 65

Note: These are approximate ranges, and the actual values can be influenced by the solvent and other experimental parameters.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this molecule, COSY would show correlations between the two protons on the thiophene ring and among the protons within the piperazine ring, helping to trace the spin systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methylene protons and the carbons of the thiophene ring, as well as the adjacent carbons of the piperazine ring, thus confirming the linkage of the three structural components. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful technique that provides the exact molecular weight of a compound with high precision, allowing for the determination of its elemental formula. core.ac.uk For this compound (C₉H₁₃BrN₂S), the theoretical exact mass can be calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule into smaller, charged fragments. researchgate.netresearchgate.net Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the methylene group and the piperazine ring, or the bond between the methylene group and the thiophene ring, leading to characteristic fragment ions.

Expected HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (for ⁷⁹Br) 261.0068
[M+H]⁺ (for ⁸¹Br) 263.0048
[C₅H₄BrS-CH₂]⁺ 190.9377 / 192.9357

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C-H, N-H, C-N, and C-S bonds, as well as the aromatic thiophene ring.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (piperazine) 3200 - 3400
Aromatic C-H stretch (thiophene) 3000 - 3100
Aliphatic C-H stretch (methylene, piperazine) 2800 - 3000
C=C stretch (thiophene) 1400 - 1600
C-N stretch (piperazine) 1000 - 1200

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. uomphysics.net This technique would yield detailed data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. It would also reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the thiophene and piperazine moieties in the solid state. uomphysics.netresearchgate.net The analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding involving the piperazine N-H group.

Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.3
β (°) 95.0
V (ų) 1225

Note: These values are hypothetical and serve as an illustration of the data obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers and byproducts formed during synthesis. sciencemadness.orgbiomedres.usnih.gov These methods are crucial for quality control, ensuring that the compound meets the required specifications for further use. The choice of technique depends on the nature of the impurities to be detected and quantified. High-performance liquid chromatography (HPLC) is a primary tool for analyzing non-volatile and thermally sensitive impurities, while gas chromatography-mass spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile organic impurities. nih.govijpsonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds like this compound. nih.gov It excels at separating the main compound from non-volatile impurities, synthetic intermediates, and degradation products. Reversed-phase HPLC is the most common mode used for the analysis of piperazine derivatives. unodc.org

In a typical reversed-phase setup, a non-polar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used with a polar mobile phase. nih.govunodc.org The separation is based on the differential partitioning of the analytes between the two phases. For this compound, its retention time will be influenced by the hydrophobicity of the bromothiophene moiety and the polarity of the piperazine ring.

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate) to control the pH and improve peak shape. nih.govsielc.com The presence of the basic piperazine ring means that pH control is critical to ensure consistent ionization state and reproducible retention times. The bromothiophene group provides a strong chromophore, making ultraviolet (UV) detection a suitable and sensitive method for quantification. nih.gov

The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The purity percentage is calculated by dividing the peak area of the main compound by the total area of all peaks. The retention time is a characteristic parameter for the compound under specific chromatographic conditions and is used for its identification.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Bromothiophene-Piperazine Compounds

ParameterTypical ConditionsPurpose
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µmReversed-phase separation based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2-7)Elutes compounds from the column; buffer controls ionization. nih.govsielc.com
Elution Mode Isocratic or GradientIsocratic uses constant mobile phase composition; gradient changes composition for complex mixtures. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time. jocpr.com
Detection UV Spectrophotometry (e.g., at 240 nm)Detects and quantifies UV-absorbing compounds like bromothiophenes. nih.gov
Column Temp. 25-35 °CEnsures reproducible retention times. jocpr.com
Injection Vol. 10-20 µLThe volume of the sample introduced into the system. jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile impurities that may be present in the final product. sciencemadness.orgresearchgate.net These impurities can originate from residual solvents, reagents, or byproducts from the synthesis of this compound. nih.govasianpubs.org Regulatory guidelines often require strict control of such impurities due to their potential toxicity. nih.gov

In GC-MS analysis, the sample is vaporized in a heated injector and swept by a carrier gas (usually helium) onto a capillary column. The column, typically coated with a stationary phase like 5% phenyl-polysiloxane, separates the components based on their boiling points and interactions with the stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the eluting molecules with electrons (in electron ionization mode), causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its fragments. researchgate.net This fragmentation pattern allows for the unambiguous identification of impurities by comparing the obtained spectra with established libraries like the NIST database. thermofisher.com Headspace GC-MS is a particularly useful variation for analyzing residual solvents, where the vapor above the sample is injected, avoiding non-volatile matrix components. ijpsonline.com

Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling

ParameterTypical ConditionsPurpose
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µmGeneral-purpose column for separating a wide range of volatile and semi-volatile compounds. thermofisher.com
Carrier Gas Helium at 1.0-1.5 mL/minInert gas to carry the sample through the column. thermofisher.com
Injector Temp. 250 °CEnsures rapid vaporization of the sample. hakon-art.com
Oven Program Initial 50 °C, ramp at 10-20 °C/min to 300-320 °CTemperature gradient to separate compounds with different boiling points. thermofisher.com
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Detector Electron MultiplierDetects and amplifies the ion signal.
MS Scan Range 40-500 amuRange of mass-to-charge ratios scanned to detect common organic impurities.

Future Research Directions and Translational Applications of 1 5 Bromothiophen 3 Yl Methyl Piperazine

Strategic Design and Synthesis of Next-Generation Analogues and Prodrugs

The structure of 1-((5-Bromothiophen-3-yl)methyl)piperazine offers multiple avenues for strategic modification to generate next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Future design strategies will likely focus on systematic modifications of both the thiophene (B33073) and piperazine (B1678402) rings. rsc.org

Thiophene Ring Modifications: The bromine atom at the 5-position of the thiophene ring is a prime site for modification. It can be readily replaced using various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide array of substituents. This allows for the exploration of structure-activity relationships (SAR) by varying steric bulk, electronics, and hydrogen-bonding potential at this position. Furthermore, the hydrogen at the 2- or 4-position could be substituted to explore a different chemical space.

Piperazine Ring Modifications: The secondary amine of the piperazine ring is a key handle for derivatization. Acylation, alkylation, arylation, or sulfonylation can introduce diverse functional groups. These modifications can significantly impact the compound's interaction with biological targets and alter its physicochemical properties, such as lipophilicity and basicity, which are crucial for absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net

Prodrug Strategies: To overcome potential pharmacokinetic barriers such as poor solubility or limited membrane permeability, prodrug strategies can be employed. This involves attaching a cleavable moiety to the piperazine nitrogen, which would be enzymatically or chemically removed in vivo to release the active parent drug. For instance, a phosphonooxymethyl group could be added to create a water-soluble phosphate (B84403) prodrug, a strategy successfully used for compounds like fostemsavir.

Table 1: Potential Strategies for Analogue and Prodrug Development

Modification Site Strategy Potential Functional Groups to Introduce Objective
Thiophene Ring (C5-Br) Suzuki Coupling Aryl, Heteroaryl groups Explore new binding interactions, modulate electronics
Thiophene Ring (C5-Br) Sonogashira Coupling Alkynyl groups Introduce rigidity, probe specific binding pockets
Thiophene Ring (C5-Br) Buchwald-Hartwig Amination Amines, Amides Introduce H-bond donors/acceptors
Piperazine Ring (N-H) N-Alkylation / Arylation Alkyl chains, (hetero)aryl rings Modulate lipophilicity, basicity, and target affinity
Piperazine Ring (N-H) N-Acylation Amides, Carbamates Alter metabolic stability and cell permeability

Exploration of Novel Biological Targets and Therapeutic Areas

The thiophene-piperazine scaffold is prevalent in compounds with a wide range of biological activities, suggesting that this compound and its analogues could be explored for multiple therapeutic areas. researchgate.net

Oncology: Numerous kinase inhibitors incorporate thiophene and piperazine motifs. For example, novel thiophene-3-carboxamide (B1338676) derivatives tethered to piperazine have been investigated as potent antiproliferative agents through the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Future studies could screen this compound derivatives against a panel of kinases implicated in various cancers.

Central Nervous System (CNS) Disorders: The lipophilicity of the thiophene ring often contributes to a compound's ability to cross the blood-brain barrier. nih.gov Piperazine derivatives are well-known for their activity on CNS targets, including serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net Therefore, analogues could be evaluated for potential applications in treating depression, anxiety, or psychotic disorders.

Inflammatory Diseases: Thiophene-based compounds, such as tiaprofenic acid, are known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). mdpi.com Research could explore the potential of this compound derivatives as novel anti-inflammatory agents.

Infectious Diseases: The thiophene and piperazine scaffolds are present in various antimicrobial, antifungal, and antiviral agents. researchgate.netresearchgate.net Analogues could be screened for activity against a range of pathogens.

A recent computational study highlighted a piperazine-thiophene hybrid as a promising inhibitor of the sodium-glucose co-transporter 2 (SGLT2), suggesting a potential role in diabetes treatment. bohrium.com This underscores the broad therapeutic potential that could be explored.

Application of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. nih.gov this compound, as a core scaffold, can be developed into a chemical probe to investigate novel biological pathways.

To function as a probe, the parent molecule would be modified to include a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. The bromine on the thiophene ring or the secondary amine on the piperazine provides a convenient attachment point for such modifications without drastically altering the core structure responsible for target binding.

Once a potent and selective analogue is identified, it can be used to:

Identify and validate new drug targets: By using a tagged version of the compound in pull-down experiments followed by mass spectrometry, researchers can identify its protein binding partners within a cell lysate.

Elucidate biological pathways: A selective probe can be used to inhibit a specific protein in cellular or animal models, allowing for the study of the resulting downstream effects and the protein's role in various pathways.

Visualize biological processes: A fluorescently-tagged probe could enable the visualization of its target protein's localization and movement within living cells using advanced microscopy techniques.

Integration into High-Throughput Screening (HTS) Libraries for Drug Discovery Initiatives

High-Throughput Screening (HTS) involves the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. dovepress.com The inclusion of this compound and a library of its derivatives in HTS campaigns would be highly valuable for drug discovery. researchgate.net

The thiophene-piperazine scaffold is considered a "privileged structure," meaning it is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov Building a combinatorial library around this core would create a collection of structurally diverse molecules with favorable drug-like properties. thermofisher.com Such a library would be a powerful tool for screening against a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels, thereby increasing the probability of identifying novel hit compounds for various diseases. nih.govrsc.org The synthetic tractability of the core structure allows for the efficient generation of a large number of analogues for inclusion in these screening libraries.

Development of Advanced Methodologies for the Scale-Up Synthesis of this compound Analogues

While initial synthesis for discovery research can be done on a small scale, the eventual translation of a lead compound requires robust and scalable synthetic methods. Future research should focus on developing efficient, cost-effective, and environmentally friendly processes for the large-scale production of promising analogues.

Key areas for methodological development include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing for scale-up, including improved safety, better reaction control, higher yields, and easier automation. Adapting the key synthetic steps for producing these analogues to a flow chemistry platform would be a major advancement for industrial-scale production.

Catalytic Methods: Optimizing metal-catalyzed reactions (e.g., for cross-coupling or amination) by using more efficient and sustainable catalysts (e.g., those based on earth-abundant metals) or developing catalytic, asymmetric methods to produce single enantiomers of chiral analogues would be highly beneficial. mdpi.com

Contributions to Fundamental Understanding of Thiophene and Piperazine Chemistry

Systematic investigation of this compound and its derivatives will contribute significantly to the fundamental understanding of thiophene and piperazine chemistry in a medicinal context. derpharmachemica.com

Structure-Property Relationships: By synthesizing a diverse library of analogues and characterizing their physicochemical properties (e.g., pKa, logP, solubility, metabolic stability), researchers can build detailed quantitative structure-property relationship (QSPR) models. These models are invaluable for predicting the properties of future, unsynthesized compounds.

Conformational Analysis: The piperazine ring can adopt different chair and boat conformations, which can influence how a molecule binds to its target. nih.gov Studying the conformational preferences of different analogues and how they are influenced by substituents on either ring will provide crucial insights for rational drug design.

Reactivity and Metabolism: Investigating the reactivity of the thiophene ring, particularly its susceptibility to metabolic oxidation by cytochrome P450 enzymes, is critical. nih.gov Understanding the metabolic fate of this scaffold can guide the design of analogues with improved stability and reduced potential for reactive metabolite formation.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Fostemsavir

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.